1-Chloro-2-(1-nitroethenyl)benzene
Description
1-Chloro-2-(1-nitroethenyl)benzene (C₈H₅ClNO₂) is a chlorinated aromatic compound featuring a nitroethenyl substituent at the ortho position. This structure combines electron-withdrawing groups (chlorine and nitro) with a conjugated ethenyl moiety, making it a reactive intermediate in organic synthesis.
Properties
CAS No. |
59238-31-2 |
|---|---|
Molecular Formula |
C8H6ClNO2 |
Molecular Weight |
183.59 g/mol |
IUPAC Name |
1-chloro-2-(1-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6ClNO2/c1-6(10(11)12)7-4-2-3-5-8(7)9/h2-5H,1H2 |
InChI Key |
FFEWHFZDYFAOQT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Structural Features
Nitro Group Positioning
- 1-Chloro-2-nitrobenzene (2-CNB) : The nitro group is directly attached to the benzene ring at the ortho position relative to chlorine. This compound (CAS 88-73-3) forms yellow crystals and is used industrially as a precursor for dyes and agrochemicals . Unlike 1-chloro-2-(1-nitroethenyl)benzene, the nitro group in 2-CNB lacks conjugation with an ethenyl group, reducing its reactivity in addition reactions.
- 1-Chloro-2-methyl-3-nitrobenzene : Features adjacent methyl and nitro groups. X-ray studies show the nitro group is twisted 38.8° from the benzene plane, creating steric hindrance . In contrast, the nitroethenyl group in the target compound may exhibit greater planarity due to conjugation, enhancing electrophilic reactivity.
Ethenyl vs. Alkyl Substituents
- 1-Chloro-2-(1-methoxyethyl)benzene: Contains a methoxyethyl group instead of nitroethenyl. This electron-donating substituent alters reactivity; for example, methoxyethyl derivatives undergo oxidation to ketones (e.g., acetophenone derivatives), whereas nitroethenyl groups may participate in cycloaddition or reduction reactions .
Physical and Chemical Properties
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